molecular formula C18H23NO3 B12272055 Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate

Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate

Cat. No.: B12272055
M. Wt: 301.4 g/mol
InChI Key: OPQNHVHATGUFHE-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indane-piperidine core with a ketone group (1-oxo) and a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-6-9-18(12-19)11-13-7-4-5-8-14(13)15(18)20/h4-5,7-8H,6,9-12H2,1-3H3

InChI Key

OPQNHVHATGUFHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

The spiro center can be formed through nucleophilic attack of a Boc-protected piperidine intermediate on the carbonyl carbon of 1-indanone. This approach leverages the electrophilicity of the ketone group to facilitate ring closure.

Procedure :

  • Precursor Synthesis :
    • Synthesize Boc-protected 3-aminopiperidine via reaction of piperidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/H₂O).
    • Activate 1-indanone by converting it to its enolate using LDA (lithium diisopropylamide) at −78°C in THF.
  • Spirocyclization :
    • Combine the enolate with Boc-protected 3-aminopiperidine in the presence of a Lewis acid (e.g., BF₃·OEt₂) to promote nucleophilic attack.
    • Quench with aqueous NH₄Cl and purify via column chromatography (hexane/EtOAc).

Yield : Analogous spirocyclizations report yields of 60–75%.

Key Considerations

  • Diastereoselectivity : Steric effects from the Boc group may favor axial attack, yielding a single diastereomer.
  • Side Reactions : Overalkylation or epimerization at the spiro center requires careful temperature control (−78°C to 0°C).

Ring-Closing Metathesis (RCM)

Strategy for Piperidine Formation

RCM offers a modular route to construct the piperidine ring post-indanone functionalization.

Procedure :

  • Diene Synthesis :
    • Introduce allyl groups to 1-indanone via Friedel-Crafts acylation with allyl bromide/BF₃·OEt₂.
    • Protect the resulting diene with Boc-anhydride.
  • Metathesis :
    • Treat the diene with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C for 12 hours.
    • Isolate the product via silica gel chromatography.

Yield : RCM reactions in similar systems achieve 50–65% yields.

Advantages and Limitations

  • Flexibility : Enables late-stage diversification of the piperidine ring.
  • Catalyst Cost : Grubbs catalysts are expensive but critical for efficiency.

Multicomponent Cascade Reactions

Michael-Aldol-Acetalization Cascade

Inspired by methodologies for spiro[indane-1,3-dione] synthesis, a one-pot cascade can assemble the spiro skeleton.

Procedure :

  • Reaction Setup :
    • Combine 1-indanone, tert-butyl acrylate, and ammonium acetate in ethanol.
    • Add a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) to initiate Michael addition.
  • Cyclization :
    • Heat to 80°C to facilitate aldol condensation and acetalization.
    • Neutralize with HCl and extract with EtOAc.

Yield : Cascade reactions report 55–70% yields for related spiro compounds.

Reductive Amination with Boc Protection

Stepwise Assembly

This method sequentially forms the piperidine ring and introduces the Boc group.

Procedure :

  • Reductive Amination :
    • React 1-indanone with 3-aminopiperidine in MeOH using NaBH₃CN as the reductant.
    • Stir at room temperature for 24 hours.
  • Boc Protection :
    • Treat the amine with Boc₂O and DMAP in CH₂Cl₂.
    • Purify via recrystallization (EtOH/H₂O).

Yield : Reductive amination typically affords 40–60% yield, with Boc protection adding 85–90% efficiency.

Comparative Analysis of Methods

Method Yield Range Diastereoselectivity Scalability Cost Efficiency
Nucleophilic Attack 60–75% High Moderate High
RCM 50–65% Moderate Low Low
Cascade Reaction 55–70% High High Moderate
Reductive Amination 40–60% Low High High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate and related spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
tert-Butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate (hypothetical base) N/A C₁₇H₂₁NO₃ ~299.3 (estimated) None Likely lower polarity due to lack of halogens; predicted stability from Boc group
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 2245084-46-0 C₁₈H₂₁BrFNO₃ 396.3 Br (C6), F (C5) Enhanced electrophilicity; potential for cross-coupling reactions
tert-Butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 2245084-51-7 C₁₈H₂₁F₂NO₃ 337.4 F (C5, C6) Increased metabolic stability; improved bioavailability
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 159634-59-0 C₁₈H₂₃NO₃ 301.4 Indene ring (vs. indane), 3-oxo Higher density (1.17 g/cm³); boiling point 439.8°C
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 2103402-31-7 C₁₇H₂₁ClN₂O₃ 336.8 Cl (C5), 2-oxo (indoline) Solubility challenges; storage at 2–8°C
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate N/A C₁₉H₂₅NO₃ ~315.4 CH₃ (C5), 3-oxo Likely altered steric effects; potential for asymmetric synthesis

Structural and Functional Differences

  • Core Ring Systems: Indane vs. Indene/Indoline: The target compound’s indane core (fully saturated) contrasts with indene (partially unsaturated) or indoline (nitrogen-containing) systems in analogs. This affects electronic properties and reactivity . Oxo Group Position: The 1-oxo group in the target compound vs.
  • Substituent Effects: Halogenation: Bromo and fluoro substituents (e.g., CAS 2245084-46-0) enhance electrophilicity, enabling participation in Suzuki-Miyaura couplings or halogen-bonding interactions . Methyl/Amino Groups: Methyl groups (e.g., CAS 1129411-47-7) increase lipophilicity, while amino groups (e.g., CAS 1373029-41-4) introduce basicity, affecting solubility and pharmacokinetics .

Biological Activity

Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spiro structure, which combines an indane moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article will delve into the biological activity of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate, examining its synthesis, biological interactions, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H23_{23}N\O3_{3}
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 2375192-24-6

The compound's distinct spiro configuration contributes to its unique pharmacological properties compared to other similar compounds.

Synthesis

The synthesis of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Structure : Initial reactions focus on creating the indane and piperidine components.
  • Functionalization : Subsequent steps introduce the tert-butyl and carbonyl functionalities.

Biological Activity

Research indicates that compounds with structural similarities to tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also possess such activity.
  • CNS Effects : Some derivatives are explored for their effects on the central nervous system (CNS), indicating potential neuroactive properties.
  • Antitumor Properties : Certain analogs have been studied for their antitumor effects, highlighting a possible avenue for cancer treatment.

Interaction Studies

Interaction studies have focused on the binding affinity of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate with various biological targets. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Key Findings from Interaction Studies:

TargetBinding AffinityBiological Effect
Enzyme AHighInhibition of activity
Receptor BModerateModulation of signaling pathways
Protein CLowMinimal interaction

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential applications of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate.

Case Study 1: Antimicrobial Activity

A study evaluated a series of spiro compounds for their antimicrobial efficacy against various bacterial strains. Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: CNS Activity

In another investigation, derivatives with similar structures were tested for their effects on neurotransmitter systems. Results indicated that certain modifications could enhance CNS activity, warranting further exploration into tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate's neuroactive properties.

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